molecular formula C24H24N6O3S B11242233 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide

Cat. No.: B11242233
M. Wt: 476.6 g/mol
InChI Key: PUXWGDIDXZEYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide is a complex organic compound that features a unique combination of benzofuran, triazole, and benzimidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Moiety: Starting with a suitable precursor, such as salicylaldehyde, the benzofuran ring is formed through cyclization reactions.

    Synthesis of the Triazole Ring: The triazole ring is synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Coupling of Benzofuran and Triazole: The benzofuran and triazole rings are coupled using a sulfanyl linkage, often facilitated by thiolating agents.

    Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized from o-phenylenediamine and carboxylic acid derivatives.

    Final Coupling: The final compound is obtained by coupling the benzimidazole moiety with the benzofuran-triazole intermediate through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzofuran, triazole, or benzimidazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial and antifungal properties. It is studied for its ability to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for new antimicrobial agents.

Medicine

In medicine, the compound is investigated for its anticancer properties

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile chemical structure allows for the creation of derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide involves interaction with various molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit key enzymes involved in microbial cell wall synthesis, leading to cell death. In cancer cells, it can interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide stands out due to its unique combination of benzofuran, triazole, and benzimidazole moieties. This structural diversity contributes to its broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C24H24N6O3S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-diethyl-2-oxobenzimidazol-5-yl)acetamide

InChI

InChI=1S/C24H24N6O3S/c1-4-29-17-11-10-16(13-18(17)30(5-2)24(29)32)25-21(31)14-34-23-27-26-22(28(23)3)20-12-15-8-6-7-9-19(15)33-20/h6-13H,4-5,14H2,1-3H3,(H,25,31)

InChI Key

PUXWGDIDXZEYRG-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3C)C4=CC5=CC=CC=C5O4)N(C1=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.